Dihydropyrimidine-2,4,5(3H)-trione
CAS No.: 95035-33-9
Cat. No.: VC13336240
Molecular Formula: C4H4N2O3
Molecular Weight: 128.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 95035-33-9 |
|---|---|
| Molecular Formula | C4H4N2O3 |
| Molecular Weight | 128.09 g/mol |
| IUPAC Name | 1,3-diazinane-2,4,5-trione |
| Standard InChI | InChI=1S/C4H4N2O3/c7-2-1-5-4(9)6-3(2)8/h1H2,(H2,5,6,8,9) |
| Standard InChI Key | FQXOOGHQVPKHPG-UHFFFAOYSA-N |
| SMILES | C1C(=O)C(=O)NC(=O)N1 |
| Canonical SMILES | C1C(=O)C(=O)NC(=O)N1 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
Dihydropyrimidine-2,4,5(3H)-trione, systematically named 1,3-diazinane-2,4,5-trione, belongs to the pyrimidine class of heterocycles. Its planar six-membered ring contains two nitrogen atoms at positions 1 and 3, with keto functional groups at positions 2, 4, and 5. The compound’s IUPAC name reflects this arrangement, while its SMILES notation () precisely encodes the connectivity of atoms. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 95035-33-9 |
| Molecular Formula | |
| Molecular Weight | 128.09 g/mol |
| InChI Key | FQXOOGHQVPKHPG-UHFFFAOYSA-N |
The compound’s symmetry is disrupted by the keto groups, leading to distinct bond lengths and angles that influence its reactivity .
Spectral Characterization
Fourier transform-infrared spectroscopy (FT-IR) of dihydropyrimidine-2,4,5(3H)-trione reveals strong absorption bands at 1700–1750 cm, corresponding to carbonyl stretching vibrations . Nuclear magnetic resonance (NMR) spectra show distinct proton environments: the NH protons resonate near δ 10–12 ppm, while ring protons appear as singlet or multiplet signals between δ 5–7 ppm . Mass spectrometry typically displays a molecular ion peak at m/z 128, consistent with its molecular weight.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via cyclization reactions between urea and malonic acid derivatives under acidic or basic conditions. For example, Venkatesan et al. demonstrated an efficient method using uranyl nitrate () as a catalyst under microwave irradiation, achieving yields exceeding 85% within 15 minutes . This approach minimizes side reactions and simplifies purification.
Catalytic Innovations
Recent advances employ Fe(III)-montmorillonite as a heterogeneous catalyst, enhancing reaction efficiency. In one study, this catalyst reduced reaction times by 40% while increasing yields to 92% . The montmorillonite’s layered structure provides active sites for substrate adsorption, facilitating ring closure through Lewis acid catalysis .
Industrial Manufacturing
Large-scale production utilizes continuous-flow reactors operating at 80–100°C and 2–3 atm pressure. Post-synthesis purification involves fractional crystallization from ethanol-water mixtures, yielding pharmaceutical-grade material with >99% purity.
Reactivity and Chemical Transformations
Oxidation and Reduction
The compound undergoes oxidation with potassium permanganate () in acidic media, yielding pyrimidine-2,4,5-trione derivatives. Conversely, reduction with sodium borohydride () selectively reduces the C5 keto group to a hydroxyl group, producing 5-hydroxydihydropyrimidine intermediates.
Electrophilic Substitution
Electrophilic substitution occurs preferentially at the C6 position due to electron-deficient character induced by adjacent carbonyl groups . Halogenation with or in acetic acid yields 6-chloro- or 6-bromo-substituted derivatives, which serve as intermediates for cross-coupling reactions .
| Derivative | MIC (μg/mL) Against S. aureus | MIC (μg/mL) Against E. coli |
|---|---|---|
| 4c | 12.5 | 25.0 |
| 4e | 6.25 | 12.5 |
| 4k | 3.12 | 6.25 |
Data from molecular docking studies suggest that electron-withdrawing groups at C5 enhance binding to bacterial dihydrofolate reductase (DHFR) .
Anticancer Activity
Preliminary in vitro assays indicate that halogenated derivatives induce apoptosis in MCF-7 breast cancer cells via caspase-3 activation . The 6-bromo derivative shows particular promise, with an IC of 8.7 μM compared to 32 μM for the parent compound .
Comparative Analysis with Structural Analogues
Alloxan (Pyrimidine-2,4,5,6-tetrone)
While alloxan shares three keto groups with dihydropyrimidine-2,4,5(3H)-trione, its additional C6 keto group increases oxidative potential, making it a potent β-cell toxin . This contrasts with the relatively lower reactivity of dihydropyrimidine-2,4,5(3H)-trione, which lacks the C6 carbonyl .
5-Fluorouracil
Applications in Scientific Research
Building Block for Heterocyclic Synthesis
The compound serves as a precursor for thieno[2,3-d]pyrimidines, which exhibit enhanced fluorescence properties for optoelectronic applications . Recent work by Langer’s group utilized it to synthesize 2,4,6-trisubstituted pyrimidines via Suzuki-Miyaura cross-coupling .
Analytical Chemistry
Dihydropyrimidine-2,4,5(3H)-trione derivatives function as chelating agents in spectrophotometric determination of transition metals. The 5-(2-hydroxyphenyl) derivative selectively complexes Fe at pH 4.0–6.0, enabling detection limits of 0.1 ppm .
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